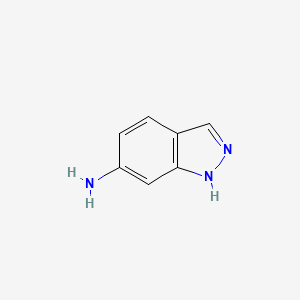

1H-Indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJFADGISRFLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219962 | |

| Record name | 6-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855839 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6967-12-0, 6343-52-8 | |

| Record name | 1H-Indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-6-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazol-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Value of Foundational Data

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. It is not merely the volume of data that dictates success, but its quality, interpretation, and strategic application. 1H-Indazol-6-amine is a quintessential example of a "privileged scaffold"—a molecular architecture that has repeatedly demonstrated biological activity, particularly in oncology.[1][2] Its derivatives are the subject of intensive research, serving as potent inhibitors and modulators of key cellular pathways.[3]

This guide is structured not as a simple data sheet, but as a comprehensive technical dossier on the core physicochemical properties of this compound. As application scientists, we understand that a melting point is not just a number; it is an indicator of purity and lattice energy. A pKa value is not an abstract constant; it is the primary determinant of a compound's charge state in physiological environments, directly impacting its interaction with targets, its solubility, and its ability to cross biological membranes. Herein, we dissect these critical parameters, explaining not only what they are, but why they are, and crucially, how to reliably measure them. The protocols described are designed as self-validating systems, providing the robust and reproducible data necessary for confident decision-making in any research and development program.

Section 1: Molecular Identity and Core Physical Characteristics

This compound is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, with an amine substituent at the 6-position.[4] This arrangement of atoms imparts a unique set of electronic and steric properties that are foundational to its utility in medicinal chemistry and materials science.[3][5]

The molecule is a light brown or tan crystalline solid under standard conditions, a physical state indicative of a stable crystal lattice.[6] Key identification and physical property data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [7] |

| Molecular Weight | 133.15 g/mol | [7] |

| CAS Number | 6967-12-0 | [7] |

| Appearance | Light brown / Tan crystalline solid | [6] |

| Melting Point | 204-206 °C (decomposes) | [6] |

| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [6] |

| Density | ~1.37 - 1.4 g/cm³ (Predicted/Experimental) | [6][7] |

Section 2: Ionization and Lipophilicity - Pillars of Pharmacokinetics

The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP/D) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound like this compound, these parameters are inextricably linked.

Acid Dissociation Constant (pKa)

The pKa dictates the extent of ionization at a given pH. This compound is an amphoteric molecule, possessing both a weakly acidic proton on the pyrazole nitrogen and a basic amino group. The pyrazole ring itself is a weak base (the pKa of the conjugate acid is ~2.5).[8] The exocyclic amino group, however, is the more significant basic center in physiological pH ranges. Its basicity is modulated by the electron-withdrawing nature of the fused aromatic system.

-

Predicted pKa: 15.61 ± 0.40 (This value likely corresponds to the deprotonation of the N-H on the pyrazole ring, indicating its very weak acidity).[6] The pKa of the conjugate acid of the 6-amino group is the more pharmacologically relevant value but is not widely reported experimentally. However, it can be reliably determined.

Causality Insight:

The basicity of the 6-amino group is lower than that of a simple alkylamine but comparable to other aromatic amines. The lone pair on the amino nitrogen can be delocalized into the aromatic system, reducing its availability for protonation. Understanding this value is critical, as a protonated (charged) molecule will exhibit vastly different solubility and membrane permeability compared to its neutral form.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method remains the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant.[9][10]

Objective: To determine the pKa value(s) of this compound in a co-solvent system by monitoring pH changes during titration with a strong acid or base.

Materials:

-

This compound (≥98% purity)

-

Methanol (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control (25 ± 0.1 °C)

-

Nitrogen gas source

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.[10]

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable volume (e.g., 20 mL) of a methanol/water mixture (e.g., 10:90 v/v).[11] Add KCl to maintain a constant ionic strength of 0.15 M.[12]

-

Titration Environment: Transfer the sample solution to the jacketed vessel, add a stir bar, and begin gentle stirring. Purge the solution and headspace with nitrogen for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of bases.[10]

-

Titration for Basic pKa:

-

Immerse the pH electrode in the solution.

-

Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12]

-

Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[12]

-

Partition Coefficient (logP) and Distribution Coefficient (logD)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral + ionized) at a specific pH.

-

logP (Octanol/Water): A measure of how a compound partitions between an immiscible organic phase (n-octanol) and an aqueous phase.

-

Predicted XLogP3: 1.6[7]

-

-

logD: The effective lipophilicity at a given pH. For a base like this compound, as the pH drops below its pKa, the molecule becomes protonated and more water-soluble, causing the logD to decrease significantly.

Causality Insight:

A logP value of 1.6 suggests that the neutral form of this compound has moderate lipophilicity, favorable for crossing biological membranes. However, its logD at physiological pH (7.4) will be the more relevant predictor of in vivo behavior. Given that the amino group will be partially protonated, the logD₇.₄ will be lower than the logP. This balance is critical: too high, and the compound may have poor aqueous solubility and high metabolic clearance; too low, and it may not cross cell membranes to reach its target.

Experimental Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the definitive "gold standard" for measuring logP/D, providing a direct measure of partitioning at equilibrium.[13][14]

Objective: To determine the logD of this compound at pH 7.4.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with buffer)

-

Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

-

DMSO (for stock solution)

-

Glass vials with PTFE-lined caps

-

Vortex mixer and/or flatbed shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours. Allow the layers to separate completely to create pre-saturated phases. This prevents volume changes during the experiment.[13]

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated buffer (e.g., 1.0 mL) and pre-saturated n-octanol (e.g., 1.0 mL) for a 1:1 phase ratio.[15]

-

Spike the system with a small volume of the DMSO stock solution (e.g., 10 µL) such that the final organic solvent concentration is ≤1%.

-

Cap the vial tightly and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[1]

-

-

Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to achieve a clean separation of the two phases.

-

Sampling and Analysis:

-

Carefully remove an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.

-

Prepare appropriate dilutions of each aliquot into a suitable mobile phase.

-

Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Calculation:

-

Calculate the logD using the formula: logD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Perform the experiment in triplicate.

-

Section 3: Solubility - The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.[4] Understanding the thermodynamic solubility of a compound is essential for developing formulations and predicting oral absorption.

-

Aqueous Solubility: 18.2 µg/mL (at pH 7.4).[7] This value is considered low and highlights a potential challenge for formulation.

-

Solvent Solubility: Readily soluble in polar organic solvents like Methanol.[6]

Causality Insight:

The low aqueous solubility is consistent with the molecule's planar, aromatic structure which prefers a stable crystal lattice. The moderate lipophilicity (logP ~1.6) also contributes. While the amine group provides a handle for hydrogen bonding with water, it is not sufficient to overcome the hydrophobic nature of the bicyclic core. Solubility will be pH-dependent; in acidic conditions (pH < pKa of the amine), protonation will increase aqueous solubility significantly.

Experimental Protocol: Thermodynamic Aqueous Solubility

This method determines the true equilibrium solubility of the solid compound, which is critical for preclinical development.[16]

Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound (solid powder)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Glass vials with PTFE-lined caps

-

Thermostatted shaker/incubator (e.g., Thermomixer)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (HPLC-UV or LC-MS)

Procedure:

-

Sample Addition: Add an excess amount of solid this compound to a vial (e.g., 1-2 mg) to ensure a saturated system is achieved.[3]

-

Solvent Addition: Add a precise volume of pH 7.4 buffer (e.g., 1.0 mL).[3] The presence of visible solid material is essential.

-

Equilibration: Cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm). Allow the system to equilibrate for at least 24 hours.[1][3] Longer times (48h) may be needed to confirm equilibrium has been reached.

-

Sample Processing:

-

Allow the vials to stand briefly for heavy solids to settle.

-

Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Dilute the clear filtrate into a suitable solvent (e.g., mobile phase).

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

-

Reporting:

-

Report the final concentration in µg/mL or µM.

-

Verify the pH of the filtrate at the end of the experiment to ensure the compound did not alter the buffer pH.[16]

-

Perform in triplicate.

-

Section 4: Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, essential for structural confirmation and quality control.

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring, a broad singlet for the -NH₂ protons, and another broad singlet for the pyrazole N-H proton.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the seven distinct carbon atoms of the indazole core are expected in the aromatic region (approx. 100-150 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected peaks include N-H stretching vibrations for both the pyrazole ring and the amino group (typically in the 3200-3500 cm⁻¹ region), and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the aromatic system.[7][17]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The molecular ion peak [M]+• would be observed at m/z 133, with characteristic fragmentation patterns.[7]

Section 5: Synthesis, Reactivity, and Stability

A robust understanding of a compound's synthesis and chemical behavior is vital for its application and development.

Representative Synthesis

This compound is most commonly synthesized via the chemical reduction of 6-nitro-1H-indazole. This transformation is a standard and reliable method in organic synthesis.[18]

Reaction: Reduction of a nitro group to an amine. Starting Material: 6-Nitro-1H-indazole Common Reducing Conditions:

-

Catalytic Hydrogenation: H₂, Palladium on Carbon (Pd/C) in a solvent like Ethanol or Ethyl Acetate.

-

Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, followed by basic workup.

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. spectrabase.com [spectrabase.com]

- 18. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomeric Forms and Stability of 1H-Indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity intricately linked to their molecular structure.[1][2] A critical aspect of this structure is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological profile of these compounds. This in-depth technical guide focuses on 1H-Indazol-6-amine, a vital scaffold in drug discovery, and provides a comprehensive analysis of its tautomeric forms and their relative stability. We will delve into the theoretical underpinnings of indazole tautomerism, present detailed experimental protocols for synthesis and characterization, and outline computational workflows for predicting tautomer stability. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to understand, control, and leverage the tautomeric behavior of this compound in their research endeavors.

The Landscape of Indazole Tautomerism: More Than Just One Molecule

Indazoles, bicyclic aromatic heterocycles, are known to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring.[1] The benzenoid 1H-tautomer is generally the more thermodynamically stable form compared to the quinonoid 2H-tautomer.[1][2] This stability difference, however, can be influenced by various factors, including the nature and position of substituents on the indazole ring and the surrounding solvent environment.

For this compound, in addition to the classic 1H and 2H annular tautomers, the presence of the 6-amino group introduces the possibility of amino-imino tautomerism. This results in a third potential tautomer, a 6-imino-6,7-dihydro-1H-indazole. Understanding the equilibrium between these forms is paramount for predicting molecular interactions and designing effective drug candidates.

Tautomeric Forms of 6-Aminoindazole

Caption: The three potential tautomeric forms of 6-aminoindazole.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step process starting from commercially available precursors. The general strategy involves the formation of the indazole ring with a nitro group at the 6-position, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 6-Nitro-1H-indazole

A common method for the synthesis of the 6-nitro-1H-indazole intermediate involves the nitrosation of 6-nitroindole.[3]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole

-

Preparation of Nitrosating Agent: In a flask equipped with a magnetic stirrer, dissolve sodium nitrite in water. Cool the solution to 0-5 °C in an ice bath.

-

Reaction Setup: In a separate flask, dissolve 6-nitroindole in a suitable solvent such as dimethylformamide (DMF).[3]

-

Nitrosation Reaction: Slowly add the 6-nitroindole solution to the cooled nitrosating mixture with vigorous stirring. Maintain the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir for several hours.

-

Work-up and Isolation: Quench the reaction by adding water. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-indazole.

Step 2: Reduction of 6-Nitro-1H-indazole to this compound

The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like ammonium formate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-nitro-1H-indazole in ethanol, add ammonium formate and 10 wt% Pd/C.

-

Reduction Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol. The crude product can then be purified by flash chromatography on silica gel to obtain this compound.

Synthetic Workflow for this compound

Caption: A two-step synthetic route to this compound.

Experimental Determination of Tautomeric Stability and Equilibrium

Spectroscopic techniques are indispensable tools for the characterization of tautomeric forms and the determination of their equilibrium ratios in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing between 1H- and 2H-indazole isomers.[4] The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.

Expected NMR Spectral Features:

-

¹H NMR: The chemical shift of the H3 proton is a key indicator. In 2H-indazoles, the H3 proton is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. The N-H proton of the 1H-tautomer usually appears as a broad singlet at a high chemical shift.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are different for the 1H and 2H tautomers.

Experimental Protocol for Tautomer Ratio Determination by ¹H NMR:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate the solvent effect on the tautomeric equilibrium.

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration of the signals.

-

Data Analysis: Identify the distinct signals corresponding to the different tautomers. The ratio of the tautomers can be determined by integrating the well-resolved signals of each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[5][6] The position of the maximum absorption wavelength (λmax) can be sensitive to the electronic structure of the tautomer and the polarity of the solvent.[7]

Experimental Protocol for Tautomer Analysis by UV-Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of new bands or shifts in λmax can indicate a shift in the tautomeric equilibrium.

Computational Modeling of Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and providing insights into their electronic properties.

Computational Workflow for Tautomer Stability Analysis:

-

Structure Generation: Build the 3D structures of the possible tautomers of this compound (1H-amino, 2H-amino, and 1H-imino).

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each tautomer. The relative stabilities are determined from the differences in their Gibbs free energies.

-

Property Calculation: Calculate other properties such as dipole moments to understand the influence of solvent polarity on the tautomeric equilibrium.

Table 1: Hypothetical Calculated Relative Energies and Dipole Moments of 6-Aminoindazole Tautomers

| Tautomer | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Water) | Dipole Moment (Debye) (Gas Phase) |

| This compound | 0.00 | 0.00 | ~2.5 |

| 2H-Indazol-6-amine | +4.5 | +3.0 | ~4.0 |

| 6-Imino-indazole | +12.0 | +9.5 | ~5.5 |

Note: These are representative values based on general trends for indazoles and related heterocycles. Actual values would need to be calculated specifically for this compound.

The lower relative Gibbs free energy of the 1H-tautomer in both the gas phase and a polar solvent like water would confirm its higher thermodynamic stability. The larger dipole moment of the 2H- and imino-tautomers suggests that they would be more stabilized by polar solvents, potentially shifting the equilibrium towards these forms in such environments.

Computational Analysis Workflow

Caption: A typical workflow for the computational analysis of tautomer stability.

Conclusion and Future Directions

The tautomeric landscape of this compound is a critical consideration for its application in drug discovery. The 1H-amino tautomer is predicted to be the most stable form, but the equilibrium can be influenced by the surrounding environment. A thorough understanding and characterization of these tautomeric forms, through a combination of synthesis, spectroscopic analysis, and computational modeling, are essential for the rational design of novel therapeutics.

Future research in this area could focus on the experimental quantification of the tautomeric ratios of this compound in various solvents and biological mimics. Furthermore, co-crystallization studies with target proteins could provide invaluable insights into the specific tautomeric form responsible for biological activity, paving the way for the design of more potent and selective drug candidates.

References

-

IUCr Journals. 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available from: [Link]

-

RSC Publishing. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

- Google Patents. Methods for preparing indazole compounds.

-

PubChem. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

- Google Patents. A kind of synthetic method of indazole compound.

-

PubChem. 1-methyl-1H-indazol-6-amine. Available from: [Link]

-

MDPI. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available from: [Link]

-

PubMed. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Available from: [Link]

-

MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]

-

ResearchGate. 13C NMR of indazoles. Available from: [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

PubMed Central. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Available from: [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Available from: [Link]

-

Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

-

NIH. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available from: [Link]

-

NIH. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

-

ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. Available from: [Link]

-

NIH. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available from: [Link]

-

MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Available from: [Link]

-

RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Available from: [Link]

-

Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Available from: [Link]

-

ChemRxiv. Nitroreductase-triggered indazole formation. Available from: [Link]

-

YouTube. Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). Available from: [Link]

-

American Chemical Society. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. Available from: [Link]

-

NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 1H-Indazol-6-amine: Characterization for Advanced Research and Development

Introduction: The Significance of the Indazole Scaffold

Welcome to a detailed technical exploration of the spectroscopic characteristics of 1H-Indazol-6-amine. The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of kinase inhibitors, anti-cancer drugs, and other therapeutics. A thorough understanding of the spectroscopic signature of foundational molecules like this compound is paramount for researchers in drug discovery and development. It enables unambiguous structural confirmation, purity assessment, and provides a baseline for characterizing more complex derivatives.

This guide moves beyond a simple recitation of data. It is structured to provide a cohesive understanding of why the spectra appear as they do, linking empirical data to the underlying molecular structure and the principles of each analytical technique. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this important heterocyclic amine.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the IUPAC numbering convention for the 1H-indazole ring system, which will be used for all spectral assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for acquiring NMR spectra of this compound, which is a solid at room temperature.

Causality and Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds helps to resolve the N-H and -NH₂ protons, which might otherwise exchange too rapidly or produce very broad signals.

-

Field Strength: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the closely spaced aromatic proton signals.

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 | br s | 1-H (indazole) |

| ~7.8 | s | 3-H |

| ~7.4 | d | 4-H |

| ~6.8 | s | 7-H |

| ~6.6 | dd | 5-H |

| ~5.5 | br s | 6-NH₂ |

| Data is compiled from typical values for aminoindazoles and may vary slightly based on experimental conditions. |

Interpretation and Insights:

-

Downfield N-H Proton: The indazole N-H proton at ~12.5 ppm is significantly downfield due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. Its broadness is also characteristic of protons attached to nitrogen.

-

Aromatic Region: The protons on the benzene ring (4-H, 5-H, and 7-H) appear in the aromatic region (6.5-7.5 ppm). The electron-donating amino group at the 6-position causes an upfield shift (to lower ppm values) of the ortho (5-H, 7-H) and para (4-H, relative to the fusion) protons compared to unsubstituted indazole.

-

Pyrazole Ring Proton: The 3-H proton of the pyrazole ring appears as a singlet around 7.8 ppm, consistent with its position on the electron-deficient five-membered ring.

-

Amine Protons: The protons of the primary amine group appear as a broad singlet around 5.5 ppm. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-6 |

| ~141 | C-7a |

| ~134 | C-3 |

| ~122 | C-3a |

| ~120 | C-4 |

| ~114 | C-5 |

| ~95 | C-7 |

| Data is compiled from typical values for aminoindazoles and may vary slightly based on experimental conditions. |

Interpretation and Insights:

-

C-6 Carbon: The carbon atom directly attached to the electron-donating amino group (C-6) is the most deshielded in the benzene portion of the ring system, appearing around 148 ppm.

-

Bridgehead Carbons: The bridgehead carbons, C-3a and C-7a, are found at ~122 and ~141 ppm, respectively.

-

Upfield C-7: The C-7 carbon, which is ortho to the amino group, is significantly shielded and appears at the most upfield position (~95 ppm) in the aromatic region due to the strong electron-donating effect of the amine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, convenient technique for analyzing solid samples directly without the need for sample preparation like creating KBr pellets.

Causality and Experimental Choices:

-

Direct Analysis: ATR allows for the direct analysis of the solid powder, ensuring the spectrum is representative of the bulk material and avoiding potential complications from sample preparation.

-

Crystal Choice: A diamond ATR crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (asymmetric & symmetric of -NH₂) |

| 3200 - 3000 | Broad | N-H stretch (indazole ring) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1650 - 1580 | Strong | N-H bend (scissoring) of the primary amine |

| 1620 - 1450 | Strong | C=C and C=N aromatic ring stretching vibrations |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

| Data compiled from PubChem and general IR correlation tables.[1] |

Interpretation and Insights:

-

N-H Stretching Region: This region is highly diagnostic. The presence of two distinct peaks between 3400 and 3300 cm⁻¹ is a classic signature of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[2] The broader absorption centered around 3100 cm⁻¹ is characteristic of the N-H stretch of the indazole ring.[3]

-

N-H Bending: The strong absorption around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration of the primary amine.[2]

-

Aromatic Ring Vibrations: The series of sharp bands between 1620 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system.

-

C-N Stretching: The strong band in the 1335-1250 cm⁻¹ region is indicative of the stretching vibration of the C-N bond between the aromatic ring and the amino group.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching.

Causality and Experimental Choices:

-

Volatility: this compound has sufficient volatility and thermal stability to be analyzed by a standard GC-MS or by direct insertion probe with an EI source.

-

Fragmentation: EI at a standard energy of 70 eV produces a characteristic and reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which is ideal for identification.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or through a gas chromatograph.

-

Ionization: The sample molecules are bombarded with a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, forming a positively charged radical cation (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectral Data

| m/z Value | Interpretation |

| 133 | Molecular Ion (M•⁺) , C₇H₇N₃⁺ |

| 105 | [M - N₂]⁺ or [M - HCN - H]⁺ |

| 104 | [M - HCN]⁺ |

| Data obtained from the NIST Mass Spectrometry Data Center.[1] |

Interpretation and Insights:

Caption: Plausible fragmentation pathways for this compound under EI-MS.

-

Molecular Ion: The peak at m/z 133 corresponds to the molecular weight of this compound (C₇H₇N₃), confirming its elemental composition. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the "Nitrogen Rule".

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). The peak at m/z 104 ([133 - 27]⁺) is a strong indicator of this process, likely involving the atoms of the pyrazole ring.

-

Loss of N₂: Another characteristic fragmentation of the indazole ring system is the expulsion of a molecule of nitrogen (N₂, 28 Da), leading to the fragment ion at m/z 105 ([133 - 28]⁺).

Conclusion: A Unified Spectroscopic Portrait

The complementary data obtained from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (primary amine, N-H bonds, and the aromatic system), and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns of the indazole core. This detailed guide serves as an authoritative reference for researchers, enabling confident identification and characterization of this vital heterocyclic building block in any drug discovery and development workflow.

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. ResearchGate. Available at: [Link]

-

Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Complete 1 H NMR and 13 C NMR signal assignments for compound (3). ResearchGate. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Semantic Scholar. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

L.7. Mass Spectrum Interpretation. Purdue University. Available at: [Link]

-

1-METHYL-6-AMINOINDAZOLE. SpectraBase. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

13 C NMR of indazoles. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]

Sources

Quantum Chemical Calculations for 1H-Indazol-6-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1H-Indazol-6-amine, a crucial scaffold in medicinal chemistry.[1][2][3][4] For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. By integrating established computational protocols with field-proven insights, this guide serves as a self-validating system for generating reliable in-silico data to accelerate drug discovery programs.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole moiety is a privileged scaffold in modern drug discovery, present in a range of FDA-approved therapeutics for oncology and supportive care.[1] Specifically, the 1H-indazole tautomer is recognized as the most stable form, making it a primary focus for computational and synthetic efforts.[1] this compound, with its reactive amino group, serves as a versatile intermediate for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other anti-cancer agents.[2][3] Understanding its fundamental electronic properties is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and potential bioactivity before undertaking costly and time-consuming synthesis.

Quantum chemical calculations offer a powerful lens to inspect these properties at a sub-atomic level. This guide will focus on a robust and widely accepted methodology to determine the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) of this compound.

Theoretical Framework: Selecting the Right Computational Approach

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, three main classes of methods are generally considered: Semi-empirical methods, Hartree-Fock (HF) theory, and Density Functional Theory (DFT).

-

Semi-empirical Methods: These methods are computationally inexpensive and are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations.[1][5][6] While fast, their accuracy can be unreliable if the molecule under study differs significantly from the molecules used for their parameterization.[5][6]

-

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF theory provides a good starting point by approximating the many-electron wavefunction as a single Slater determinant.[7][8][9][10] However, a significant drawback of the HF method is its neglect of electron correlation, which can lead to inaccuracies in predicting certain molecular properties.[10][11]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry, particularly in drug design.[2][11][12] It offers a compelling balance of accuracy and computational efficiency by calculating the total energy of the system based on its electron density, rather than the complex many-electron wavefunction.[3][11] DFT methods include a term to account for electron correlation, overcoming a major limitation of HF theory.[11] Numerous studies on related heterocyclic systems have successfully employed DFT, particularly the B3LYP functional, to achieve results that correlate well with experimental data.[5][6][13][14][15][16][17]

Chosen Methodology: Based on its proven track record for accuracy and efficiency in studying organic molecules for pharmaceutical applications, this guide will employ Density Functional Theory (DFT) . Specifically, we will utilize the widely-validated B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This level of theory is well-suited for providing reliable geometric, electronic, and spectroscopic properties for molecules like this compound.[13][14]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[4][14][15][16][18][19][20][21][22][23][24][25]

Caption: Computational workflow for this compound analysis.

Input Preparation

-

Molecular Structure Generation: The initial 3D structure of this compound can be built using any standard molecular editor (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is this compound, and its molecular formula is C₇H₇N₃.[11]

-

Initial Optimization: It is good practice to perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculation, which can significantly speed up convergence.[26]

-

Coordinate File Generation: Export the coordinates of the pre-optimized structure into a format recognized by your quantum chemistry software (e.g., .xyz, .mol, or a Gaussian input file .gjf).

Geometry Optimization

The first crucial quantum chemical calculation is geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface.[26][27][28]

Protocol:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

The result of this calculation will be the optimized 3D coordinates of the molecule in its ground state, along with the total electronic energy.

Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[17][25][28] This is a critical self-validating step for two primary reasons:

-

Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (e.g., a transition state) and not a stable minimum.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be directly compared to experimental Infrared (IR) and Raman spectra, providing a powerful method for validating the accuracy of the computational model.[17][28] PubChem lists experimental IR and Raman spectra for this compound which can be used for this purpose.[11]

Protocol:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, we can proceed to calculate key electronic properties that are vital for drug design.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[29][30] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[31][30] A smaller gap generally implies higher reactivity.[30]

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool in drug design for understanding and predicting non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The MEP is crucial for predicting hydrogen bonding and other electrostatic interactions with a biological target.

Protocol: These properties are typically calculated as part of the initial optimization and frequency job or can be requested in a subsequent single-point energy calculation on the optimized geometry. The output files will contain the energies of the molecular orbitals and the data required to generate the MEP surface.

Expected Results and Data Presentation

The results of the calculations should be organized and presented clearly for interpretation and comparison.

Optimized Geometry

Table 1: Comparison of Calculated and Experimental Geometric Parameters

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Analog*) |

| Bond Lengths (Å) | C3-C4 | Value | 1.39 Å |

| C5-C6 | Value | 1.39 Å | |

| C6-N(amine) | Value | 1.38 Å | |

| N1-N2 | Value | 1.35 Å | |

| **Bond Angles (°) ** | C3-C7-N2 | Value | 109.1° |

| C4-C5-C6 | Value | 120.5° | |

| C5-C6-N(amine) | Value | 121.2° | |

| N1-N2-C7 | Value | 112.5° |

*Experimental data for 1,3-Dimethyl-1H-indazol-6-amine from Zhang et al. (2012).[18] Note: Calculated values are placeholders and must be filled in after performing the computation.

Vibrational Frequencies

The calculated frequencies (after applying a standard scaling factor, typically ~0.96-0.98 for B3LYP functionals) should be compared with the experimental IR and Raman data available from sources like the PubChem database.[11]

Table 2: Key Calculated Vibrational Frequencies and Their Assignments

| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| Value | Value | ~3400-3300 | N-H stretch (amine) |

| Value | Value | ~3200 | N-H stretch (indazole) |

| Value | Value | ~1620 | C=C stretch (aromatic) |

| Value | Value | ~1580 | N-H bend (amine) |

*Note: Calculated and scaled values are placeholders.

Frontier Molecular Orbitals and Electronic Properties

The energies of the HOMO and LUMO, and the resulting energy gap, provide quantitative measures of the molecule's electronic behavior.

Caption: HOMO-LUMO energy diagram for this compound.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap (ΔE) | Value (eV) |

| Dipole Moment | Value (Debye) |

*Note: Values are placeholders.

Molecular Electrostatic Potential (MEP)

The MEP should be visualized by mapping the potential onto the molecule's van der Waals surface. The resulting image will clearly show the electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting intermolecular interactions. The nitrogen atoms of the indazole ring and the amino group are expected to be regions of negative potential, while the amine and indazole N-H protons will be regions of positive potential.

Conclusion: From In-Silico Data to Actionable Insights

This guide provides a robust, self-validating protocol for the quantum chemical analysis of this compound using Density Functional Theory. The successful execution of this workflow yields critical data on the molecule's geometry, stability, spectroscopic signatures, and electronic properties. For the drug development professional, these computational results provide actionable insights:

-

Validated Structure: Confirmation of the lowest-energy conformer provides a reliable 3D structure for further studies like molecular docking.

-

Reactivity Hotspots: The HOMO, LUMO, and MEP analyses identify the most probable sites for metabolic attack and key interactions with target receptors, guiding the design of derivatives with improved affinity and metabolic stability.

-

Spectroscopic Benchmarking: The calculated vibrational spectra can aid in the characterization and quality control of synthesized materials.

By grounding computational practice in established theory and validating against experimental data, this approach ensures the generation of high-integrity data, ultimately accelerating the journey from a promising scaffold to a novel therapeutic agent.

References

-

Zhang, X.-K., Liu, B.-N., Liu, M., Liu, D.-K., & Wang, P.-B. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81423, this compound. Retrieved January 3, 2026 from [Link].

-

Wikipedia contributors. (2023, December 12). Semi-empirical quantum chemistry method. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

-

Wikipedia contributors. (2023, November 29). Hartree–Fock method. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. Retrieved January 3, 2026, from [Link]

-

Chen, J. R., & Rovis, T. (2017). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 139(37), 12895–12898. [Link]

-

Panda, S. S., & Rout, G. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1499–1521. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5688–5700. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Zhang, J., et al. (2013). A DFT study of aminonitroimidazoles. PubMed. [Link]

-

Singh, R., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. [Link]

-

ResearchGate. (n.d.). Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo-Fluors. Retrieved January 3, 2026, from [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15153–15163. [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps. Retrieved January 3, 2026, from [Link]

-

El Bakri, Y., et al. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1625–1632. [Link]

-

PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved January 3, 2026, from [Link]

-

Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856–1880. [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved January 3, 2026, from [Link]

-

Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]

-

Understanding the Role of Indazole Derivatives in Modern Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Hartree–Fock. Retrieved January 3, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. Retrieved January 3, 2026, from [Link]

-

ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 2893. [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Geometry Optimization. Retrieved January 3, 2026, from [Link]

-

NTU Journal. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. [Link]

-

MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state. Retrieved January 3, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved January 3, 2026, from [Link]

-

Asian Journal of Chemistry. (2012). Theoretical Studies of Molecular Structure and Vibrational Spectra of 2-Ethyl-1H-benzo[d]imidazole. [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of new α-amino-1H indazolyl-phosphonate derivatives: Crystal structure, Hirshfeld surface analysis and DFT studies. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Retrieved January 3, 2026, from [Link]

-

Zhang, X., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 17(4), 489. [Link]

-

ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(21), 5740–5743. [Link]

-

YouTube. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved January 3, 2026, from [Link]

-

ChemRxiv. (2021). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]

-

YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved January 3, 2026, from [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Molecular Science, 9(3), 398–417. [Link]

-

ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Retrieved January 3, 2026, from [Link]

-

YouTube. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. Retrieved January 3, 2026, from [Link]

-

RSC Publishing. (2021). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 12(30), 10269–10280. [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. chembk.com [chembk.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. 1H-Indazole [webbook.nist.gov]

- 28. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

Investigating the Electronic Properties of the 1H-Indazol-6-amine Scaffold: From First Principles to Experimental Validation

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The 1H-Indazol-6-amine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors. Its efficacy is profoundly influenced by its electronic properties, which govern target recognition, binding affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of these critical electronic characteristics. We bridge the gap between theoretical and practical investigation, presenting detailed protocols for both in silico prediction using Density Functional Theory (DFT) and experimental validation through UV-Vis spectroscopy, cyclic voltammetry, and pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the electronic landscape of this vital pharmacophore.